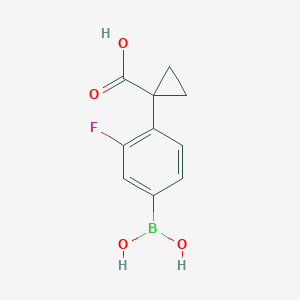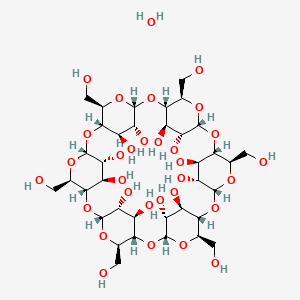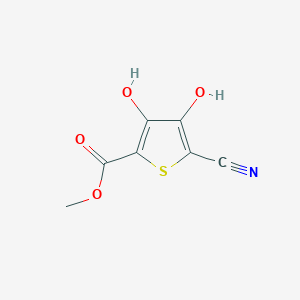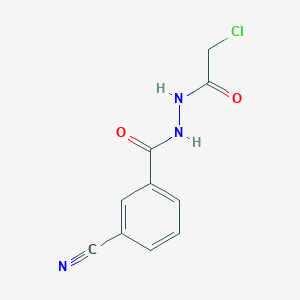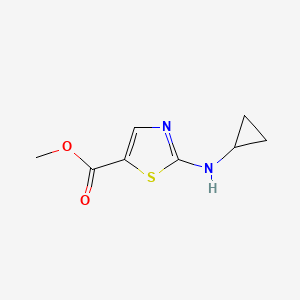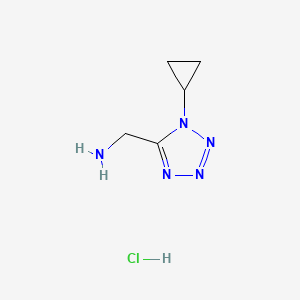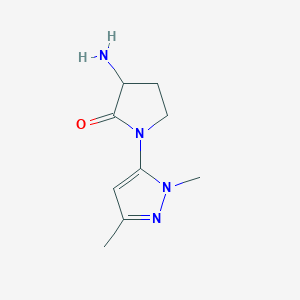
2-Amino-5-(2,3-Dihydro-1H-indol-1-yl)benzoesäure
Übersicht
Beschreibung
2-amino-5-(2,3-dihydro-1H-indol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-5-(2,3-dihydro-1H-indol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-5-(2,3-dihydro-1H-indol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Indol-Derivaten
Indol-Derivate, wie z. B. “2-Amino-5-(2,3-Dihydro-1H-indol-1-yl)benzoesäure”, sind bedeutende heterocyclische Systeme in Naturprodukten und Medikamenten . Sie spielen eine entscheidende Rolle in der Zellbiologie . Die Synthese von Indol-Derivaten hat aufgrund ihrer vielfältigen biologisch wichtigen Eigenschaften die Aufmerksamkeit der chemischen Gemeinschaft auf sich gezogen .
Behandlung von Krebszellen
Indol-Derivate wurden als biologisch aktive Verbindungen zur Behandlung von Krebszellen eingesetzt . Sie haben ein vielversprechendes therapeutisches Potenzial in verschiedenen menschlichen Krebsmodellen gezeigt, darunter Bauchspeicheldrüsenkrebs, nicht-kleinzelliger Lungenkrebs und Magenkarzinom .
Antibakterielle Aktivität
Indol-Derivate besitzen nachweislich antimikrobielle Eigenschaften . Sie wurden zur Behandlung verschiedener mikrobieller Infektionen eingesetzt und tragen zur Entwicklung neuer therapeutischer Strategien bei .
Behandlung verschiedener Störungen
Indol-Derivate wurden zur Behandlung verschiedener Störungen im menschlichen Körper eingesetzt . Ihre vielfältigen biologischen Aktivitäten haben zu ihrer Anwendung bei der Behandlung einer Vielzahl von Gesundheitszuständen geführt .
Antioxidative Aktivität
Indol-Derivate besitzen nachweislich antioxidative Eigenschaften . Sie wurden zur Reduzierung von oxidativem Stress durch Verbesserung des antioxidativen Abwehrsystems eingesetzt .
Schadensbegrenzung an der DNA
Indol-Derivate wurden zur Minderung von strahleninduzierten DNA-Schäden eingesetzt . Sie haben ein Potenzial gezeigt, die Erholung des hämatopoetischen Systems zu beschleunigen und nitrosativen Stress zu reduzieren .
Synthese funktioneller Derivate
“this compound” eröffnet Möglichkeiten für die Synthese verschiedener funktioneller Derivate von disubstituierten 1-(Indolin-5-yl)methanaminen . Diese könnten als Verbindungen mit nützlichen pharmakologischen Eigenschaften von Interesse sein .
Antivirale Aktivität
Indol-Derivate haben eine antivirale Aktivität gezeigt . Sie wurden bei der Entwicklung von antiviralen Wirkstoffen eingesetzt und tragen zur Behandlung verschiedener Virusinfektionen bei .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities . The downstream effects of these activities would depend on the specific pathways and targets involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the effects would be diverse and depend on the specific targets and pathways involved.
Eigenschaften
IUPAC Name |
2-amino-5-(2,3-dihydroindol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-13-6-5-11(9-12(13)15(18)19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTTUHKADZTQGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC(=C(C=C3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178442-98-2 | |
| Record name | 2-amino-5-(2,3-dihydro-1H-indol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


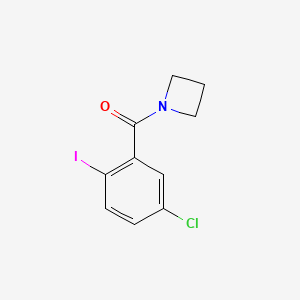
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1526870.png)

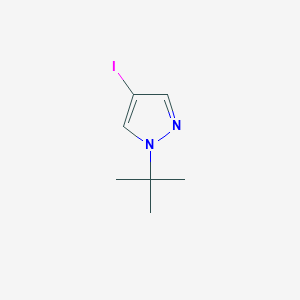
![Benzoic acid, 4-(hydroxymethyl)-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B1526873.png)


